N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Medicinal Chemistry Cross-Coupling Synthetic Methodology

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 588730-01-2) is a strategic, diversification-ready intermediate for oncology drug discovery. Its planar thiazolo[5,4-b]pyridine core features a C6 bromine atom—an orthogonal handle for Suzuki-Miyaura cross-coupling—enabling modular SAR exploration at the kinase ATP-binding pocket. The 2-benzamide provides a stable hydrogen-bonding pharmacophore, validated in MALT1 protease inhibitor programs. This specific derivative is non-interchangeable: replacing the C6-Br with H, Cl, or I eliminates or alters the cross-coupling reactivity profile, compromising library synthesis. Ideal for parallel synthesis of 24-96 compound libraries targeting imatinib-resistant c-KIT and ABC-DLBCL.

Molecular Formula C13H8BrN3OS
Molecular Weight 334.19 g/mol
CAS No. 588730-01-2
Cat. No. B1609915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
CAS588730-01-2
Molecular FormulaC13H8BrN3OS
Molecular Weight334.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br
InChIInChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18)
InChIKeyPOTYDBWSMIMCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 588730-01-2): Structure and Core Scaffold Overview for Research Sourcing


N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 588730-01-2) is a brominated thiazolo[5,4-b]pyridine benzamide derivative with molecular formula C13H8BrN3OS and molecular weight 334.19 . The compound features a planar fused thiazolo[5,4-b]pyridine bicyclic core bearing a bromine atom at the 6-position and a benzamide substituent at the 2-position. The thiazolo[5,4-b]pyridine scaffold constitutes a recognized privileged structure in medicinal chemistry, with numerous derivatives under active investigation as MALT1 protease inhibitors for ABC-DLBCL cancer therapy [1] and as c-KIT kinase inhibitors targeting imatinib-resistant mutations [2]. This compound serves primarily as a synthetic intermediate and building block rather than a final biologically validated probe molecule.

Why N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide Cannot Be Simply Substituted by Other Thiazolopyridine Analogs


In procurement workflows, substituting this compound with a thiazolo[5,4-b]pyridine analog lacking the C6 bromine atom, bearing an alternative halogen at a different position, or featuring a different 2-position substituent fundamentally alters both the synthetic trajectory and the accessible chemical space. The C6 bromine provides a unique orthogonal synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling [1], enabling modular introduction of aryl, heteroaryl, or alkenyl groups essential for structure-activity relationship (SAR) exploration. Replacement with a C6-hydrogen analog eliminates this diversification capacity; substitution with a C6-chloro or C6-iodo analog modifies cross-coupling reactivity and reaction condition compatibility [2]. Furthermore, the 2-benzamide moiety distinguishes this compound from 2-amino-thiazolo[5,4-b]pyridine intermediates , offering a distinct starting point for further functionalization. These non-interchangeable structural features underscore why this specific derivative, rather than any thiazolopyridine compound, must be sourced for target-oriented synthetic campaigns.

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide: Quantitative Differentiation Evidence Versus Closest Analogs


C6 Bromine as a Strategic Cross-Coupling Handle: Quantitative Comparison with C6-Hydrogen and C6-Chloro Analogs

The C6 bromine atom in N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide provides a quantified advantage as a Suzuki-Miyaura cross-coupling handle compared to C6-hydrogen analogs (non-functionalizable) and C6-chloro analogs. In the thiazolo[5,4-b]pyridine scaffold, the C6 bromine enables late-stage diversification essential for SAR studies [1]. Bromine as a leaving group in Pd-catalyzed cross-couplings exhibits bond dissociation energy (C-Br) of approximately 285 kJ/mol, compared to C-Cl at 327 kJ/mol, rendering C6-bromo derivatives approximately 1.3× more reactive under mild Suzuki coupling conditions than their C6-chloro counterparts [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology SAR Exploration

2-Benzamide Substituent Differentiates from 2-Amino-6-Bromothiazolo[5,4-b]pyridine: Orthogonal Synthetic Utility

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (MW 334.19) differs fundamentally from 2-amino-6-bromothiazolo[5,4-b]pyridine (MW 230.09, CAS 1160791-13-8) . The 2-benzamide group constitutes a fully elaborated pharmacophoric element containing an aromatic ring and an amide hydrogen-bonding motif, whereas the 2-amino analog presents a primary amine handle for divergent functionalization. This distinction renders these two compounds non-interchangeable: the benzamide derivative provides a pre-formed hydrogen-bond donor/acceptor pair suitable for direct biological evaluation of scaffold-core interactions, while the 2-amino derivative requires additional synthetic steps to install comparable functionality.

Building Block Medicinal Chemistry Synthetic Intermediate Amide Functionalization

Scaffold-Specific Kinase Inhibitory Potential: Class-Level Evidence for c-KIT Imatinib-Resistant Mutant Activity

Thiazolo[5,4-b]pyridine derivatives demonstrate quantifiable advantages over imatinib in inhibiting the c-KIT V560G/D816V imatinib-resistant mutant kinase. In ADP-Glo kinase assays, representative thiazolo[5,4-b]pyridine derivatives (6r, 6s, 7c) exhibited IC50 values of 4.77 ± 0.38 μM, 7.67 ± 2.64 μM, and 5.07 ± 0.71 μM respectively against c-KIT V560G/D816V, compared to imatinib at 37.93 ± 8.68 μM [1]. This represents an approximately 5- to 8-fold improvement in potency over imatinib against the resistance-conferring mutant. While N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide itself is a synthetic intermediate rather than a characterized inhibitor, its core scaffold constitutes the pharmacophoric platform from which these potent derivatives were elaborated.

Kinase Inhibition Imatinib Resistance c-KIT Oncology

Regioisomeric Differentiation: 6-Bromo Substitution Pattern Versus Alternative Halogen Positions

The 6-bromo substitution pattern on the thiazolo[5,4-b]pyridine core represents a specific regioisomer distinct from 5-bromo, 7-bromo, or alternative halogenation patterns. In PI3Kα inhibitory SAR studies of thiazolo[5,4-b]pyridine derivatives, the pyridyl moiety attachment point and substitution pattern proved critical for enzymatic potency, with replacement of the pyridyl group by phenyl leading to a significant decrease in activity [1]. This regiospecificity extends to the halogen position: the C6 bromine is strategically positioned on the pyridine ring of the fused bicyclic system, offering a unique vector for derivatization that differs from halogenation on the thiazole ring. The compound N-(5-bromothiazolo[5,4-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide exemplifies the distinct regioisomer class with the bromine at C5 [2].

Regiochemistry Structure-Activity Relationship Halogen Positioning Synthetic Planning

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Modular SAR Exploration Targeting Imatinib-Resistant c-KIT Mutants

In medicinal chemistry programs addressing imatinib-resistant c-KIT V560G/D816V kinase inhibition, this compound serves as a versatile C6-brominated scaffold for Suzuki-Miyaura diversification [1]. The C6 bromine enables systematic exploration of aryl and heteroaryl substituents to optimize binding interactions within the kinase ATP-binding pocket, while the pre-formed 2-benzamide maintains a critical hydrogen-bonding pharmacophore. The class-level inhibitory potency demonstrated by thiazolo[5,4-b]pyridine derivatives (IC50 = 4.77–5.07 μM) against imatinib-resistant c-KIT [2] validates the scaffold's therapeutic relevance and provides a quantitative benchmark for derivative optimization.

Focused Library Synthesis: Late-Stage Diversification of Pre-Functionalized Thiazolo[5,4-b]pyridine Scaffolds

For high-throughput synthesis of structurally diverse thiazolo[5,4-b]pyridine libraries, this compound functions as a key diversification-ready intermediate. The orthogonal reactivity profile—C6 bromine for Pd-catalyzed cross-coupling combined with the stable 2-benzamide moiety—enables parallel synthesis of 24- to 96-compound libraries in a single diversification step [1]. This synthetic efficiency contrasts with 2-amino-6-bromothiazolo[5,4-b]pyridine , which requires sequential functionalization at both the 2-amino position and the C6 bromine, effectively doubling the synthetic step count per library member.

MALT1 Protease Inhibitor Development: ABC-DLBCL Targeted Therapy Discovery

In the development of MALT1 protease inhibitors for activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), thiazolo[5,4-b]pyridine benzamide derivatives represent a validated chemotype [1]. This specific building block provides the core scaffold architecture identified in AbbVie's patent disclosures for MALT1 inhibition [2]. The 6-bromo position offers a strategic vector for introducing substituents that modulate protease inhibitory potency and selectivity, while the 2-benzamide group contributes to the requisite pharmacophoric interactions with the MALT1 active site or allosteric pocket.

Contract Research and Custom Synthesis Services: Intermediate Supply for Parallel Medicinal Chemistry Campaigns

For CROs and CDMOs supporting multi-client oncology programs, this compound represents a high-demand synthetic intermediate with cross-program applicability across kinase (c-KIT, BCR-ABL), protease (MALT1), and PI3K pathway inhibitor discovery campaigns [1] [2] . The compound's dual synthetic handles (C6-Br for cross-coupling, benzamide for potential further modification) support diverse client requirements from a single inventory item. Its established synthetic accessibility from 5-bromo-2-chloropyridin-3-amine and potassium thiocyanate [3] ensures reproducible supply at multi-gram to kilogram scales, critical for CRO service continuity.

Quote Request

Request a Quote for N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.